molecular formula C13H13N3O2S B2683265 1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034591-68-7

1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2683265
CAS No.: 2034591-68-7
M. Wt: 275.33
InChI Key: JHWPIHWBOHXJFX-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound that belongs to the class of thiadiazoles

Preparation Methods

The synthesis of 1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or other suitable precursors in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to facilitate the formation of the thiadiazole ring.

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl or methyl groups can be replaced by other functional groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. In cancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide can be compared with other thiadiazole derivatives, such as:

These compounds share similar structural features but may exhibit different biological activities and chemical reactivity

Properties

IUPAC Name

1-methyl-3-(pyridin-3-ylmethyl)-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-15-12-6-2-3-7-13(12)16(19(15,17)18)10-11-5-4-8-14-9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWPIHWBOHXJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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